1-(2,2-Diethoxyethyl)-3-ethylurea

Description

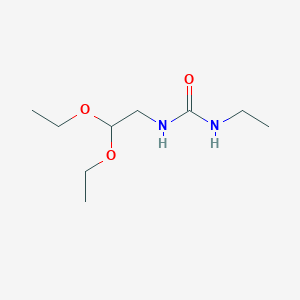

1-(2,2-Diethoxyethyl)-3-ethylurea is a urea derivative characterized by a diethoxyethyl group attached to one nitrogen atom and an ethyl group on the adjacent nitrogen. Its molecular formula is C₉H₂₀N₂O₃, with a molecular weight of 204.14 g/mol (calculated from ESI-MS m/z 227.1385 [M + Na]⁺). This compound is synthesized via condensation reactions, as demonstrated in protocols for analogous urea derivatives.

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-4-10-9(12)11-7-8(13-5-2)14-6-3/h8H,4-7H2,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPFQHTZZQPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669776 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-49-5 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)-3-ethylurea typically involves the reaction of 2,2-diethoxyethanol with ethyl isocyanate in the presence of a catalyst. The reaction proceeds as follows:

Step 1: 2,2-Diethoxyethanol is reacted with ethyl isocyanate.

Step 2: The reaction mixture is heated under reflux conditions.

Step 3: The product is purified by recrystallization or column chromatography.

The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The reaction temperature is typically maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-ethylurea undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding urea and alcohol.

Oxidation: Oxidative cleavage of the diethoxyethyl group can occur, leading to the formation of aldehydes or carboxylic acids.

Substitution: The ethyl and diethoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-70°C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Substitution: Nucleophilic reagents such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Urea and 2,2-diethoxyethanol.

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-ethylurea has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-ethylurea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Alkyl Substituents

- 1-(2,2-Diethoxyethyl)-3-methylurea (CAS 61224-27-9): Molecular formula: C₇H₁₆N₂O₃ (MW: 176.21 g/mol).

- 1-(2,2-Diethoxyethyl)-3-tert-butylurea :

Unsaturated and Functionalized Substituents

- 1-(2,2-Diethoxyethyl)-3-prop-2-enylurea (CAS 107979-42-0):

- 1-Ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8):

Aromatic and Heterocyclic Urea Derivatives

- 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea (CAS 102613-46-7):

- 1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7): Molecular formula: C₁₀H₁₁N₃OS (MW: 221.28 g/mol).

Functional Analogues in Agrochemicals

- Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea): A fungicide with a cyano-methoxyiminoacetyl group replacing the diethoxyethyl chain. Rapidly metabolized in plants to glycine, indicating that electron-withdrawing groups (e.g., cyano) accelerate degradation compared to ethoxy donors.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Ethyl and methyl analogs are synthesized in higher yields (~70–85%) compared to bulkier tert-butyl derivatives.

- Metabolic Stability: Ethyl-substituted ureas (e.g., cymoxanil) undergo faster metabolic incorporation into amino acids and sugars than diethoxyethyl variants.

- Coordination Chemistry : Diethoxyethyl groups in urea derivatives act as flexible ligands for metal ions, whereas hydroxyethyl or aromatic substituents limit chelation.

Biological Activity

1-(2,2-Diethoxyethyl)-3-ethylurea (CAS No. 1049730-49-5) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological properties. The compound features a diethoxyethyl group and an ethylurea moiety, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the urea functional group is known to enhance interaction with microbial cell membranes.

- Antiproliferative Effects : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various compounds highlighted the potential of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standardized broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that this compound has significant antibacterial activity, particularly against Staphylococcus aureus.

Antiproliferative Activity

The antiproliferative effects were evaluated in vitro using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) was calculated as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

These findings indicate that the compound may serve as a potential candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various urea derivatives, this compound was tested alongside other compounds. The study found that it exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

Study 2: Cancer Cell Proliferation

Another research effort focused on evaluating the antiproliferative effects of this compound on different cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, particularly in HeLa cells. The study proposed that the underlying mechanism might involve the induction of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.